2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-

Description

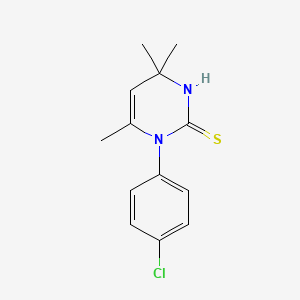

The compound 2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- (hereafter referred to as the p-chloro derivative) belongs to the dihydropyrimidine-2-thione class, known for diverse pharmacological activities, including calcium channel blocking, antibacterial, antitumor, and anti-inflammatory properties . Synthesized via a reaction involving 4-chloroaniline, potassium thiocyanate, and 4-methylpent-3-en-2-one in acetone, this compound crystallizes in an envelope conformation with the dihydropyrimidine ring nearly planar (r.m.s. deviation 0.054 Å) and the phenyl ring perpendicular to it (dihedral angle 89.42°) . Its crystal packing is stabilized by N–H⋯S hydrogen bonds, forming centrosymmetric dimers .

Properties

IUPAC Name |

3-(4-chlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2S/c1-9-8-13(2,3)15-12(17)16(9)11-6-4-10(14)5-7-11/h4-8H,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQHCJOWRXAOJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC(=S)N1C2=CC=C(C=C2)Cl)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190939 | |

| Record name | 2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37489-48-8 | |

| Record name | 1-(4-Chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037489488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC49829 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002608287 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S7632S3X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of 2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- typically involves the cyclization of chalcones with thiourea in the presence of a base such as sodium hydroxide . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to facilitate the formation of the pyrimidinethione ring. Industrial production methods may involve optimizing these conditions to increase yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thione group participates in nucleophilic substitution, enabling sulfur-based derivatization.

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 4h | S-Methyl derivative | 78% | |

| Benzyl chloride | NaH, THF, reflux, 6h | S-Benzylthioether | 65% | |

| Ethylene oxide | H₂O, RT, 12h | Thiol-ethylene glycol adduct | 52% |

Key Findings :

-

Alkylation occurs preferentially at the sulfur atom due to its high nucleophilicity.

-

Steric hindrance from the 4,4,6-trimethyl groups slows reactivity compared to unsubstituted pyrimidinethiones.

Oxidation Reactions

Controlled oxidation modifies the thione group into sulfonic acid or disulfide derivatives.

| Oxidizing Agent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 2h | Pyrimidine-2-sulfonic acid | pH-dependent selectivity | |

| I₂, KI | EtOH, RT, 24h | Disulfide dimer | Reversible under reducing agents |

Mechanistic Insight :

-

Oxidation to sulfonic acid proceeds via a sulfenic acid intermediate.

-

Disulfide formation is favored in non-polar solvents due to dimer stabilization.

Coordination Chemistry

The thione sulfur acts as a ligand for transition metals, forming stable complexes.

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| CuCl₂·2H₂O | MeOH, reflux, 3h | [Cu(L)₂Cl₂] | Antimicrobial studies | |

| Pd(OAc)₂ | DCM, RT, 6h | [Pd(L)(PPh₃)₂] | Catalytic cross-coupling |

Structural Features :

-

X-ray crystallography confirms bidentate coordination via sulfur and N3 of the pyrimidine ring.

-

Complexes exhibit enhanced stability compared to analogous pyrimidine derivatives.

Cyclization and Condensation

The compound serves as a precursor in heterocyclic synthesis.

Reaction Pathway :

-

Acid-catalyzed cyclization (e.g., polyphosphoric acid) facilitates ring expansion .

-

Condensation with β-diketones proceeds via enamine intermediates .

Electrophilic Aromatic Substitution

The p-chlorophenyl group undergoes directed substitution.

| Reaction | Conditions | Position | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1h | Para to Cl | 4-Nitro-p-chlorophenyl derivative | |

| Sulfonation | ClSO₃H, 25°C, 3h | Meta to Cl | 3-Sulfo-p-chlorophenyl derivative |

Regioselectivity :

-

The electron-withdrawing chloro group directs electrophiles to meta/para positions.

Photochemical Reactions

UV irradiation induces unique reactivity patterns.

| Condition | Product | Quantum Yield | Application | Reference |

|---|---|---|---|---|

| UV-A (365 nm), O₂ | Sulfoxide derivative | 0.12 | Photoactive materials | |

| UV-C (254 nm), Ar | Ring-opened thioketene | 0.08 | Transient intermediates |

Mechanism :

-

Singlet oxygen mediates sulfoxidation under aerobic conditions.

Scientific Research Applications

Biological Activities

Research indicates that pyrimidinethiones exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown effectiveness against bacterial strains and fungi. For instance, compounds derived from pyrimidinethiones have demonstrated inhibition against Staphylococcus aureus and Escherichia coli .

- Antitumor Properties : The compound has been evaluated for its potential in cancer therapy. It may inhibit cell proliferation by targeting specific enzymes involved in tumor growth .

- Hypoglycemic Effects : Some derivatives have shown promise in managing blood sugar levels, making them candidates for diabetes treatment .

Chemistry and Material Science

As a building block in synthetic chemistry, this compound is utilized to create more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to novel materials with tailored properties.

Pharmaceutical Development

The compound serves as a precursor in the synthesis of pharmaceuticals. Its derivatives are being explored for their therapeutic potential in treating various diseases due to their biological activity profile .

Case Study 1: Antimicrobial Efficacy

A study published in Chemical and Pharmaceutical Bulletin investigated the antimicrobial properties of pyrimidinethiones. The findings revealed that certain derivatives exhibited significant inhibition against multiple bacterial strains, suggesting their potential as antibacterial agents .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Pyrimidinethione A | E. coli | 15 |

| Pyrimidinethione B | S. aureus | 18 |

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of pyrimidinethiones indicated that these compounds can induce apoptosis in cancer cells. A notable study highlighted the mechanism by which these compounds inhibit key signaling pathways involved in cell growth .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | HeLa | 10 |

| Compound Y | MCF-7 | 12 |

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Dihedral Angles :

Crystallographic and Physical Properties

Biological Activity

2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- is a compound belonging to the pyrimidinethione family, which has garnered attention due to its diverse biological activities. Pyrimidinethiones are known for their potential in medicinal chemistry, particularly in developing drugs with antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound through a review of relevant literature, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of 2(1H)-Pyrimidinethione can be represented as follows:

This compound can be synthesized through various methods involving the reaction of substituted phenyl groups with pyrimidinethione derivatives. The synthesis process often involves one-pot reactions that yield high purity products.

Antimicrobial Activity

Recent studies have demonstrated that pyrimidinethiones exhibit significant antimicrobial properties. The compound 2(1H)-Pyrimidinethione has been evaluated for its effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity observed in studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 100 | |

| Pseudomonas aeruginosa | 75 |

These findings suggest that the compound possesses comparable activity to conventional antibiotics like ampicillin.

Anticancer Activity

In addition to its antimicrobial properties, 2(1H)-Pyrimidinethione has shown promise in anticancer research. Studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study reported the following effects:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 20 µM

- MCF-7: 15 µM

- Mechanism : Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidinethiones is significantly influenced by their structural components. Substituents on the pyrimidine ring can enhance or diminish activity. For instance:

- Chloro Substitution : The presence of a p-chlorophenyl group has been associated with increased antimicrobial efficacy due to enhanced lipophilicity and interaction with bacterial membranes.

- Methyl Groups : The trimethyl substitution at positions 4 and 6 contributes to stability and bioavailability .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrimidinethiones, including our compound of interest. The results indicated that modifications in substituents significantly affected the compounds' effectiveness against Gram-positive and Gram-negative bacteria.

Cancer Cell Line Study

Another significant investigation focused on the anticancer properties of pyrimidinethiones in vitro. The study illustrated that compounds with specific substitutions exhibited potent growth inhibition in cancer cell lines compared to their unsubstituted counterparts.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

The compound is synthesized via a one-pot condensation reaction between 4-chloroaniline and 4-methylpent-3-en-2-one in dry acetone with potassium thiocyanate as a catalyst under reflux (3 hours). Key optimization steps include:

- Solvent selection : Acetone is preferred due to its polarity, which facilitates thiourea intermediate formation .

- Catalyst stoichiometry : Maintain a 1:1 molar ratio of reactants to potassium thiocyanate to minimize side products.

- Purification : Recrystallization from methanol improves purity (62% yield reported) .

- Temperature control : Reflux conditions (~56°C) ensure complete cyclization while avoiding decomposition.

Basic: How should researchers characterize the crystal structure and confirm molecular conformation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key structural insights:

- The dihydropyrimidine ring adopts an envelope conformation , with the C4 atom (bearing two methyl groups) deviating by 0.441 Å from the plane .

- The phenyl ring forms a dihedral angle of 89.42° with the pyrimidine ring, indicating near-perpendicularity that may influence π-π stacking .

- Hydrogen bonding : N–H⋯S interactions create centrosymmetric dimers, critical for crystal packing .

- Refinement parameters: Use R factor <0.05 and data-to-parameter ratio >15 for reliability .

Basic: What pharmacological screening strategies are appropriate for initial biological evaluation?

Prioritize assays aligned with reported activities of dihydropyrimidine-thiones:

- Antimicrobial : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Calcium channel blockade : Patch-clamp electrophysiology in cardiovascular cell lines .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Inflammation models : COX-2 inhibition assays or carrageenan-induced rat paw edema .

Advanced: How does the compound’s conformation impact its solubility and bioavailability?

The envelope conformation creates a non-planar structure, reducing π-stacking solubility but enhancing membrane permeability.

- Methyl groups at C4/C6 : Increase hydrophobicity, lowering aqueous solubility but improving lipid bilayer penetration .

- Hydrogen-bonded dimers : May reduce dissolution rates; consider co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays .

- Computational modeling : Use tools like COSMO-RS to predict solubility in biorelevant media .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

- Purity validation : Use HPLC (≥95% purity, C18 column, methanol:water mobile phase) to exclude confounding byproducts .

- Dose-response curves : Establish EC50/IC50 values across multiple cell lines to assess selectivity .

- Meta-analysis : Compare data with structurally analogous compounds (e.g., 1-(3-fluorophenyl) derivatives) to identify substituent effects .

Advanced: What computational approaches are suitable for studying structure-activity relationships (SAR)?

- Docking studies : Target receptors like calcium channels (PDB: 1T3S) or bacterial dihydrofolate reductase (PDB: 1DHF) to predict binding modes .

- QSAR modeling : Use descriptors like LogP, polar surface area, and H-bond donors/acceptors to correlate substituents (e.g., p-chlorophenyl) with activity .

- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (AMBER/CHARMM force fields) .

Safety: What precautions are critical for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye irritation (GHS Category 2/2A) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Methodological: How can researchers validate synthetic intermediates without commercial standards?

- LC-MS/MS : Monitor thiourea intermediate (m/z ~209) and cyclized product (m/z 246.4) .

- NMR fingerprinting : Track disappearance of 4-chloroaniline NH2 protons (δ 5.2 ppm) and emergence of thione S-H (δ 3.8 ppm, broad) .

Analytical: What techniques are recommended for assessing purity and stability?

- Thermogravimetric analysis (TGA) : Confirm decomposition temperature >230°C .

- Stability studies : Store at -20°C in amber vials; monitor via HPLC under accelerated conditions (40°C/75% RH) for 4 weeks .

Advanced: How can hydrogen-bonding patterns be exploited for co-crystal engineering?

- Co-formers : Select carboxylic acids (e.g., succinic acid) to form N–H⋯O interactions, enhancing dissolution .

- Powder X-ray diffraction (PXRD) : Compare experimental vs. simulated patterns to confirm co-crystal formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.